molecular formula C16H11FN4OS B11233663 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233663
M. Wt: 326.4 g/mol
InChI Key: GCLAAUNRLZTBAZ-UHFFFAOYSA-N
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Description

7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a fluoro-methoxyphenyl group and a thiophene ring. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the fluoro-methoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluoro-methoxyphenyl halide reacts with the triazolopyrimidine core.

    Attachment of the thiophene ring: This can be accomplished through cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated triazolopyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization. Scale-up processes also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The thiophene ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Fluorophenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(2-Fluoro-4-methylphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The unique combination of the fluoro and methoxy groups in 7-(2-Fluoro-4-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine imparts distinct chemical and biological properties that may not be present in similar compounds. This can result in differences in reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11FN4OS/c1-22-10-4-5-11(12(17)9-10)13-6-7-18-16-19-15(20-21(13)16)14-3-2-8-23-14/h2-9H,1H3

InChI Key

GCLAAUNRLZTBAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4)F

Origin of Product

United States

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